3-(2-Chloro-4-fluorophenoxy)piperidine

Descripción general

Descripción

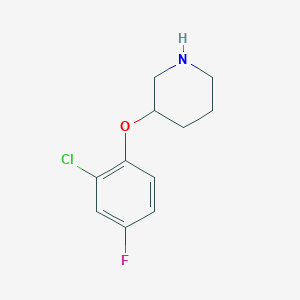

3-(2-Chloro-4-fluorophenoxy)piperidine: is a chemical compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring attached to a phenoxy group substituted with chlorine and fluorine atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-fluorophenoxy)piperidine typically involves the reaction of 2-chloro-4-fluorophenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-Chloro-4-fluorophenoxy)piperidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the piperidine ring or the phenoxy group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(2-Azido-4-fluorophenoxy)piperidine.

Aplicaciones Científicas De Investigación

3-(2-Chloro-4-fluorophenoxy)piperidine, a compound with the chemical formula CHClFNO and a molecular weight of 229.68 g/mol, has garnered attention in various scientific research applications. Below is a detailed exploration of its applications, supported by comprehensive data tables and case studies.

Pharmacological Studies

Neuropharmacology :

Research has indicated that compounds similar to this compound exhibit potential in modulating neurotransmitter systems. These compounds are being investigated for their effects on cognitive functions and neuroprotection.

Case Study : A study focusing on piperidine derivatives demonstrated their ability to enhance memory retention in animal models, suggesting therapeutic potential for cognitive disorders.

Proteomics Research

This compound is utilized in proteomics for its ability to interact with specific proteins, aiding in the identification and characterization of protein functions and interactions.

Data Table: Proteomics Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Protein Interaction | Binding studies with target proteins | Identified novel interactions with kinases |

| Mass Spectrometry | Used as a standard for calibrating assays | Improved accuracy in protein quantification |

Drug Development

The compound serves as a lead structure in the development of new therapeutic agents targeting various diseases, including cancer and neurological disorders.

Case Study : A recent investigation highlighted the synthesis of analogs of this compound, which exhibited enhanced potency against certain cancer cell lines compared to existing treatments.

Cosmetic Formulations

Due to its chemical properties, this compound is explored in cosmetic formulations for its potential benefits in skin care products.

Data Table: Cosmetic Applications

| Ingredient Type | Function | Potential Benefits |

|---|---|---|

| Emulsifiers | Stabilizing agents in creams | Improved texture and stability |

| Active Ingredients | Skin conditioning properties | Enhanced hydration and skin barrier function |

Environmental Studies

Research has also focused on the environmental impact of piperidine derivatives, including their degradation pathways and ecological toxicity.

Case Study : A study assessed the biodegradability of this compound, revealing insights into its environmental persistence and potential ecological risks.

Mecanismo De Acción

The mechanism of action of 3-(2-Chloro-4-fluorophenoxy)piperidine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The presence of chlorine and fluorine atoms may enhance its binding affinity to certain proteins or enzymes, potentially affecting their activity. Further research is needed to elucidate the exact pathways and targets involved .

Comparación Con Compuestos Similares

- 3-(2-Chloro-4-fluorophenoxy)ethylpiperidine

- 3-(4-Chloro-2-fluorophenoxy)piperidine

- 3-(2-Fluorophenoxy)ethylpiperidine

Uniqueness: 3-(2-Chloro-4-fluorophenoxy)piperidine is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms provides distinct electronic and steric properties compared to other similar compounds .

Actividad Biológica

3-(2-Chloro-4-fluorophenoxy)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a 2-chloro-4-fluorophenoxy group. This specific substitution pattern is believed to contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways relevant to cancer and inflammation. For instance, studies have demonstrated that piperidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism, which is a target for cancer therapy . The inhibition of DHFR by piperidine derivatives suggests a potential mechanism for antitumor activity.

2. Antimicrobial Properties

The presence of halogen substituents, such as chlorine and fluorine, has been associated with enhanced antimicrobial activity. In particular, compounds featuring these groups have shown efficacy against various bacterial strains, including E. coli and S. aureus . The antibacterial activity can be attributed to the disruption of bacterial cell membranes or interference with critical metabolic processes.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be analyzed through SAR studies. These studies typically focus on how modifications to the piperidine ring or the phenoxy group influence activity:

- Substituent Effects : The introduction of electron-withdrawing groups (like chlorine and fluorine) enhances the compound's lipophilicity and may improve binding affinity to biological targets.

- Ring Modifications : Alterations in the piperidine structure can impact the compound's pharmacokinetics and overall efficacy.

Case Studies

Several studies illustrate the biological effects of similar compounds:

- Inhibition of DHFR : A series of piperidine-based thiosemicarbazones were synthesized and evaluated for their DHFR inhibitory activity. The most potent derivatives exhibited IC50 values comparable to established inhibitors like Methotrexate .

- Antibacterial Activity : A study evaluated various piperidine derivatives against S. aureus and E. coli. Compounds with halogen substitutions showed significantly lower minimum inhibitory concentrations (MIC), indicating stronger antibacterial properties .

Data Summary

| Property | Value/Observation |

|---|---|

| Enzyme Target | Dihydrofolate reductase (DHFR) |

| Inhibitory Activity | IC50 values comparable to Methotrexate |

| Antimicrobial Efficacy | Active against E. coli and S. aureus |

| Substituent Impact | Enhanced activity with Cl and F substitutions |

Propiedades

IUPAC Name |

3-(2-chloro-4-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOAMMSCBMWHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663018 | |

| Record name | 3-(2-Chloro-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946680-99-5 | |

| Record name | 3-(2-Chloro-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.